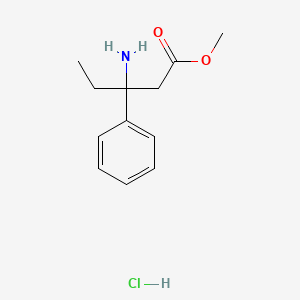![molecular formula C14H20O4 B6617601 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid CAS No. 1803583-21-2](/img/structure/B6617601.png)
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid, also known as CMAA, is a carboxylic acid containing adamantane, an adamantane derivative. It is an important compound with a wide range of applications in the chemical and pharmaceutical industries. CMAA is used as an intermediate in the synthesis of various pharmaceuticals and other compounds, and it has been studied for its potential therapeutic applications.
Scientific Research Applications
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-oxidative, and anti-microbial properties. It has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been investigated for its ability to reduce the toxicity of certain drugs and for its potential use in the development of new drugs.
Mechanism of Action
The exact mechanism of action of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is not yet fully understood. However, it is believed to act by blocking the activity of certain enzymes involved in the production of inflammatory mediators. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-microbial properties. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been found to reduce the toxicity of certain drugs and to have potential therapeutic applications in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid in laboratory experiments is its availability and ease of synthesis. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is not water soluble, which can make it difficult to use in certain applications. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid can be difficult to purify, and it is relatively expensive.
Future Directions
The potential therapeutic applications of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid are still being explored. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used as an additive in the synthesis of pharmaceuticals and other compounds. Furthermore, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used to develop new drugs or to reduce the toxicity of existing drugs. Finally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used to develop novel materials with improved properties.
Synthesis Methods
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid can be synthesized by a variety of methods, including the reaction of adamantan-2-ol with carbon dioxide in the presence of an acid catalyst. The reaction of adamantan-2-ol with carbon dioxide is a two-step process. In the first step, adamantan-2-ol reacts with carbon dioxide in the presence of an acid catalyst to form adamantan-2-yl carbonate. In the second step, the adamantan-2-yl carbonate is hydrolyzed to form 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid.
properties
IUPAC Name |
2-[2-(carboxymethyl)-2-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c15-12(16)6-14(7-13(17)18)10-2-8-1-9(4-10)5-11(14)3-8/h8-11H,1-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXGYZUFDNXHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)
![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)
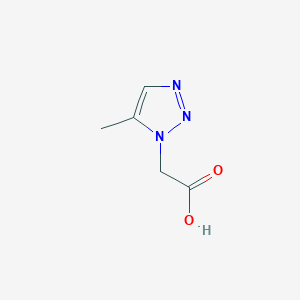
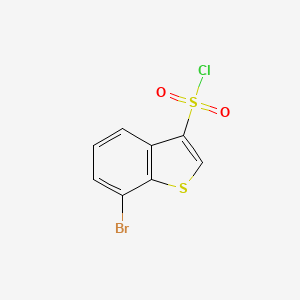

![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)

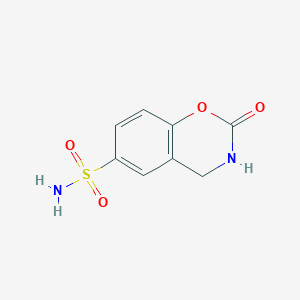
![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)
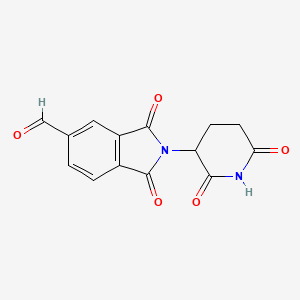
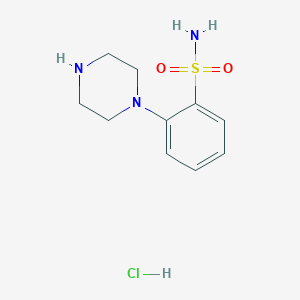
![7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6617611.png)
![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)
